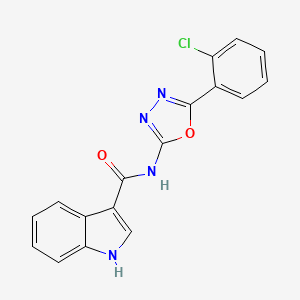
N-(5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)-1H-indole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)-1H-indole-3-carboxamide is a useful research compound. Its molecular formula is C17H11ClN4O2 and its molecular weight is 338.75. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-(5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)-1H-indole-3-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and other pharmacological properties.
Chemical Structure and Properties
The compound features a 1,3,4-oxadiazole ring linked to an indole structure , which is known for its diverse biological activities. The presence of the chlorophenyl group enhances its pharmacological profile.
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₈ClN₃O₂ |
| Molecular Weight | 247.65 g/mol |
| LogP | 2.188 |
| Solubility | Moderate in organic solvents |
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. A study demonstrated its effectiveness against various bacterial strains with Minimum Inhibitory Concentration (MIC) values ranging from 4.69 to 22.9 µM against Gram-positive bacteria such as Bacillus subtilis and Staphylococcus aureus . The compound also showed antifungal activity against Candida albicans and Fusarium oxysporum.
Anticancer Activity
The compound has been evaluated for its anticancer potential. In vitro studies have shown that it inhibits the growth of several cancer cell lines by inducing apoptosis. For instance, compounds similar to this compound were found to increase levels of pro-apoptotic proteins like caspase-3 and Bax while decreasing anti-apoptotic proteins such as Bcl2 .
Key Findings:
- IC50 Values: Some derivatives exhibited IC50 values as low as 0.12 µM against EGFR T790M mutations, indicating potent anticancer activity comparable to established drugs like osimertinib .
The mechanism of action involves interaction with specific molecular targets such as enzymes and receptors involved in critical signaling pathways. The compound's ability to inhibit key proteins in cancer pathways suggests a multi-targeted approach to therapy.
Case Studies
- Antimicrobial Efficacy : A recent study evaluated the compound's efficacy against multi-drug resistant strains of bacteria. Results indicated a significant reduction in bacterial viability at concentrations as low as 10 µM.
- Cancer Cell Line Studies : In a comparative analysis involving several indole derivatives, this compound demonstrated superior activity against lung cancer cell lines compared to other tested compounds .
Properties
IUPAC Name |
N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-1H-indole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11ClN4O2/c18-13-7-3-1-6-11(13)16-21-22-17(24-16)20-15(23)12-9-19-14-8-4-2-5-10(12)14/h1-9,19H,(H,20,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQDJSTDRPRJVCU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C(=O)NC3=NN=C(O3)C4=CC=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














